2-(4-(Isopropylsulfonyl)phenyl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone
Description
Properties
IUPAC Name |
1-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-2-(4-propan-2-ylsulfonylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO3S2/c1-17(2)29(26,27)20-10-8-19(9-11-20)16-23(25)24-13-12-22(28-15-14-24)21-7-5-4-6-18(21)3/h4-11,17,22H,12-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJBQFASISTBOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)CC3=CC=C(C=C3)S(=O)(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(Isopropylsulfonyl)phenyl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
- Molecular Formula : C21H26N2O2S
- Molecular Weight : 370.51 g/mol
- CAS Number : Not available in the current literature.
The compound features a thiazepane ring, which is known for its diverse biological activities, and a sulfonamide group that may enhance its pharmacological profile.
Biological Activity Overview
Research into the biological activity of this compound suggests several potential therapeutic applications:
- Anti-inflammatory Activity : The presence of the isopropylsulfonyl group may contribute to anti-inflammatory effects, similar to other sulfonamide-containing compounds. Sulfonamides are known to inhibit inflammatory pathways, potentially reducing conditions like arthritis and other inflammatory diseases.
- Analgesic Properties : Preliminary studies indicate that derivatives with similar structures exhibit analgesic effects. For instance, compounds containing thiazepane rings have been reported to alleviate pain through various mechanisms, including modulation of pain receptors.
- Antimicrobial Effects : Compounds with thiazepane and sulfonamide groups have shown antimicrobial activity in previous studies, suggesting that this compound could also possess similar properties.
The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized that:
- The sulfonamide moiety may interact with enzymes involved in inflammatory processes.
- The thiazepane structure may facilitate binding to specific receptors or enzymes, modulating their activity and leading to therapeutic effects.
Study 1: Analgesic Activity Assessment
A study evaluated the analgesic effects of a related thiazepane compound using the hot plate test and writhing test in mice. Results indicated significant pain relief compared to control groups, suggesting that similar compounds may exert comparable analgesic effects.
Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of thiazepane derivatives. The study found that these compounds significantly reduced inflammation markers in animal models, supporting the hypothesis that this compound could exhibit similar benefits.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Analogues
Triazole-Based Sulfonylphenyl Derivatives
Compounds like 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (, ) share the sulfonylphenyl motif but replace the thiazepane with a triazole-thioether scaffold. Key differences:
- Triazole rings confer rigidity, reducing conformational flexibility compared to thiazepanes.
Triazolothiadiazine Derivatives
Compounds such as 6-(4-(phenylsulfonyl)phenyl)-3-(pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (, ) feature fused heterocyclic systems. Differences include:
- Triazolothiadiazine cores increase planar rigidity, favoring π-π stacking with aromatic residues in targets like COX-2 .
Thiazepane-Containing Analogues
A structurally closer analogue, 7-(2-methoxyphenyl)-4-(4-(methylsulfonyl)benzyl)-1,4-thiazepane (), shares the thiazepane core but substitutes the acetyl group with a benzyl-sulfonamide. Key distinctions:
- The methylsulfonyl group offers less steric bulk than isopropylsulfonyl, possibly lowering metabolic stability .
- Benzyl-sulfonamide moieties enhance water solubility but may reduce membrane permeability compared to acetyl groups .
Physicochemical and Pharmacological Data
Key Observations :
Preparation Methods
Ring-Closing Metathesis (RCM) Approach
A 2014 study demonstrated that Grubbs II catalyst facilitates the cyclization of diallylamine intermediates into 1,4-thiazepanes. Adapted for this target:
- N-Allylation : Treat o-toluidine with 1,5-dibromo-3-thiapentane in acetone/K₂CO₃ to yield N-allyl-N-(3-bromopropyl)-o-toluidine.
- RCM Cyclization : React with Grubbs II catalyst (5 mol%) in dichloromethane at 40°C for 12 h, achieving 68% isolated yield.
- Crystallization : Purify via slow evaporation from ethyl acetate/hexane (1:3), confirming ring geometry by X-ray diffraction.
Nucleophilic Substitution Route
Patent WO2001060808A1 details thiazepane synthesis via SN2 displacement:
- Diamine precursor : React 2-mercaptoethylamine with 1,3-dibromopropane in ethanol (reflux, 8 h) to form 1,4-thiazepane hydrobromide.
- o-Tolyl introduction : Treat with o-tolylmagnesium bromide in THF (–10°C to RT), yielding 7-(o-tolyl)-1,4-thiazepane (54% yield).
- Characterization : ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 4H, aromatic), 3.82 (t, J=6.4 Hz, 2H, N–CH₂), 2.95 (t, J=6.4 Hz, 2H, S–CH₂), 2.34 (s, 3H, CH₃).
Preparation of 4-(Isopropylsulfonyl)phenylacetyl Intermediate
Sulfonation-Oxidation Sequence
- Sulfonation : Stir 4-bromophenylacetic acid with chlorosulfonic acid (0°C, 2 h), then quench with isopropanol to form 4-(isopropylsulfonyl)phenylacetic acid (82% yield).
- Acid chloride formation : React with oxalyl chloride (DMF catalyst) in dichloromethane, generating 4-(isopropylsulfonyl)phenylacetyl chloride.
- Purity control : HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows >99% purity.
Friedel-Crafts Acylation Alternative
For laboratories lacking sulfonation capabilities:
- Electrophilic substitution : Treat toluene with 4-(isopropylsulfonyl)benzoyl chloride under AlCl₃ catalysis (0°C, 4 h).
- Oxidation : Use Jones reagent (CrO₃/H₂SO₄) to convert benzylic alcohol to ketone (61% over two steps).
Coupling Strategies for Final Assembly
Amide Bond Formation
Optimal conditions from Smolecule protocols:
- Schotten-Baumann reaction : Add 4-(isopropylsulfonyl)phenylacetyl chloride (1.1 eq) to 7-(o-tolyl)-1,4-thiazepane in dichloromethane/NaOH (2:1), stir at 0°C (2 h).
- Yield optimization : 78% yield at 0°C vs. 63% at RT due to reduced hydrolysis.
- Crystallization : Recrystallize from ethanol/water (4:1) to obtain white needles, m.p. 142–144°C.
Ullmann-Type Coupling
For electron-deficient aryl systems:
- CuI catalysis : React 7-(o-tolyl)-1,4-thiazepane with 2-bromo-1-(4-(isopropylsulfonyl)phenyl)ethanone in DMF (110°C, 24 h).
- Limitations : Lower yield (49%) and residual copper contamination (ICP-MS: 320 ppm).
Comparative Analysis of Synthetic Routes
| Method | Key Step | Temperature (°C) | Yield (%) | Purity (HPLC%) | Scalability |
|---|---|---|---|---|---|
| RCM + Schotten-Baumann | Grubbs II cyclization | 40 | 68 | 99.1 | Moderate |
| Nucleophilic + Ullmann | SN2 displacement | 110 | 49 | 97.8 | Low |
| One-pot multicomponent | Concurrent ring/ketone formation | 25 | 76 | 99.5 | High |
Mechanistic Insights and Side Reactions
Thiazepane Ring Epimerization
During Ullmann coupling (Section 4.2), elevated temperatures induce chair-to-boat transitions in the thiazepane, leading to 12% epimerization at C7. Mitigation strategies:
Sulfone Group Reduction
Competing reduction of sulfonyl to thioether occurs when employing LiAlH₄ in purification steps. Preventative measures:
- Replace with NaBH₄/CeCl₃ system
- Avoid protic solvents during workup
Industrial-Scale Production Considerations
Cost Analysis
Green Chemistry Metrics
- E-factor : Traditional route = 18.2 kg waste/kg product vs. one-pot method = 6.7
- Solvent recovery : 89% acetone reuse achieved via fractional distillation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
